What are the chemical and physical properties of trioctadecyl borate
What are the chemical and physical properties of trioctadecyl borate
An In-Depth Technical Guide to Trioctadecyl Borate: Properties, Synthesis, and Pharmaceutical Relevance
Foreword for the Modern Researcher
In the landscape of pharmaceutical development, an intimate understanding of a molecule's character is paramount. We move beyond simple data points to a holistic appreciation of a compound's behavior, from its synthesis to its potential role in a formulation or synthetic pathway. Trioctadecyl borate, a triester of boric acid and stearyl alcohol, is one such molecule. While not a household name in drug development, its unique physicochemical properties—stemming from a central inorganic borate core functionalized with long, lipophilic alkyl chains—present intriguing possibilities.
This guide is structured not as a rigid datasheet but as a narrative exploration of trioctadecyl borate. We will delve into its fundamental properties, provide field-tested methodologies for its synthesis and characterization, and critically evaluate its stability and handling. Most importantly, we will connect these technical attributes to its potential and documented applications in the pharmaceutical sciences, offering a comprehensive resource for researchers, process chemists, and formulation scientists.
Section 1: Core Molecular Identity and Physicochemical Profile
Trioctadecyl borate, also known as tristearyl borate, is the organic ester formed from one equivalent of boric acid and three equivalents of octadecanol (stearyl alcohol).[1][2][3] This structure imparts a dual nature: a polar, electron-deficient boron center and three non-polar, 18-carbon alkyl chains. This amphiphilic character in a single molecule is central to its properties.
Structural and Chemical Identifiers
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IUPAC Name: Trioctadecyl borate[4]
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Synonyms: Tristearyl borate, Boric acid trioctadecyl ester, Boric acid tristearyl ester[1][2][3]
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SMILES: B(OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC[4][6]
Physicochemical Properties
| Property | Value / Description | Source(s) | Causality & Scientific Insight |
| Appearance | White to light yellow crystalline powder or waxy solid. | [3] | The long, saturated stearyl chains pack into a solid lattice, characteristic of high molecular weight lipids and waxes. |
| Melting Point | 53.0 to 58.0 °C | [3] | This melting range is consistent with a waxy solid and is primarily dictated by the van der Waals forces between the long alkyl chains. |
| Boiling Point | 343 °C @ 0.4 mmHg | [3] | The high molecular weight results in a very high boiling point, requiring vacuum distillation to prevent thermal decomposition. |
| Solubility | Water: Data not available, but presumed insoluble.[7][8] Organic Solvents: Soluble in hot toluene.[9] | [7][8][9] | The molecule's character is dominated by the three C18 alkyl chains, making it highly hydrophobic. It is expected to be soluble in non-polar organic solvents like hydrocarbons, ethers, and chlorinated solvents, particularly when heated. |
| Stability | Stable under proper, dry (anhydrous) conditions.[1][7] | [1][7] | The B-O bond is susceptible to hydrolysis. See Section 3 for a detailed discussion. |
| Density | No data available. | [5][7][8] | For context, the shorter-chain analogue tridodecyl borate (C36) has a density of ~0.87 g/cm³. Trioctadecyl borate is expected to have a similar density, less than that of water. |
Section 2: Synthesis and Analytical Characterization Workflow
The synthesis of trioctadecyl borate is a classic example of Fischer-Speier esterification. The core principle is the reaction of boric acid with stearyl alcohol, with the concurrent removal of water to drive the equilibrium towards the product.
Diagram: Synthesis Workflow
Caption: Diagram 1: Synthesis Workflow for Trioctadecyl Borate.
Exemplary Synthesis Protocol
This protocol is a representative methodology based on standard esterification procedures for boric acid.[10][11] Researchers should optimize parameters for their specific equipment and scale.
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Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser. The system should be protected from atmospheric moisture with a drying tube.
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Charging Reagents: To the flask, add boric acid (1.0 eq.), stearyl alcohol (3.1-3.3 eq.), and toluene (approx. 2 mL per gram of stearyl alcohol).
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Scientific Rationale: A slight excess of the alcohol is used to ensure complete conversion of the boric acid. Toluene serves as both the reaction solvent and the azeotropic agent to remove water.
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-
Reaction: Heat the mixture to reflux (approx. 110-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).
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Solvent Removal: Once the reaction is complete, allow the mixture to cool slightly. Reconfigure the apparatus for vacuum distillation and remove the toluene under reduced pressure.
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Purification: The crude, waxy residue is purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., acetone or isopropanol), then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
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Isolation and Drying: Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold solvent. Dry the product thoroughly in a vacuum oven at a temperature below its melting point (e.g., 40-45°C) to remove any residual solvent.
Analytical Characterization
Confirming the identity and purity of the synthesized trioctadecyl borate is crucial. A multi-technique approach is recommended.
Diagram: Analytical Workflow
Caption: Diagram 2: Analytical Workflow for Characterization.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
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Principle: FTIR confirms the formation of the borate ester by identifying key functional groups and the disappearance of starting materials.
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Sample Preparation: A small amount of the solid product can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory.
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Expected Observations:
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Appearance of B-O Stretching: A strong, broad absorbance band between 1300-1500 cm⁻¹ is characteristic of the B-O single bond stretch in a trigonal BO₃ unit.[12][13]
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Appearance of C-O Stretching: A band around 1100-1200 cm⁻¹ corresponding to the C-O stretch of the ester.
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Disappearance of O-H Stretching: The broad O-H stretch from both boric acid and stearyl alcohol (approx. 3200-3600 cm⁻¹) should be absent or significantly diminished in the final product.
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR provides definitive structural confirmation by mapping the hydrogen, carbon, and boron environments.
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Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃).
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Expected Spectra:
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¹H NMR: Will show characteristic signals for the long alkyl chain: a triplet around 3.7-4.0 ppm for the -CH₂- protons adjacent to the oxygen (B-O-CH₂-), a multiplet around 1.6 ppm for the next methylene group, a large broad singlet/multiplet around 1.2-1.4 ppm for the bulk of the -(CH₂)₁₅- chain, and a triplet around 0.9 ppm for the terminal methyl (-CH₃) groups.
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¹³C NMR: Will show corresponding signals for each carbon in the stearyl chain.
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¹¹B NMR: This is highly diagnostic for boron compounds.[14] A single, relatively sharp resonance is expected in the range of δ 15-25 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal, three-coordinate borate ester.
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3. Purity by Titration
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Principle: The purity of the borate ester can be determined by quantifying the amount of boric acid released upon controlled hydrolysis.
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Exemplary Protocol:
-
Accurately weigh a sample of the trioctadecyl borate.
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Add a solvent mixture (e.g., dioxane/water) and a polyol such as mannitol.
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The polyol complexes with the boric acid formed upon hydrolysis, converting the weak boric acid into a stronger monoprotic acid (mannitoboric acid).
-
Titrate the solution with a standardized sodium hydroxide (NaOH) solution to a phenolphthalein endpoint.
-
The purity is calculated based on the amount of NaOH titrant consumed.
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Section 3: Reactivity, Stability, and Safe Handling
The utility of any chemical is defined as much by its reactivity and stability as by its physical properties.
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Hydrolytic Instability: The most significant chemical property of trioctadecyl borate is its susceptibility to hydrolysis.[12][15] The electron-deficient boron atom is a Lewis acid, making it susceptible to nucleophilic attack by water. This reversible reaction breaks the B-O ester bond to regenerate stearyl alcohol and boric acid.
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Thermal Stability: Alkyl borates derived from straight-chain alcohols, like trioctadecyl borate, are generally stable at elevated temperatures, as evidenced by the high boiling point under vacuum.[16] However, prolonged heating at atmospheric pressure can lead to decomposition.
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Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[7]
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Safety and Handling: Trioctadecyl borate is classified as causing eye irritation.[1][4][17] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Work in a well-ventilated area and wash hands thoroughly after handling.[1]
Section 4: Applications and Perspectives in Pharmaceutical Sciences
While inorganic borates like boric acid are used as excipients in ophthalmic solutions for their buffering and mild antimicrobial properties, the role of a large, lipophilic molecule like trioctadecyl borate is fundamentally different.[11][18] Its applications leverage its organic character.
Documented Application: Reagent in API Synthesis
A key documented use of trioctadecyl borate is in the synthesis of pharmaceutical active ingredients. A patent discloses its use as a protecting group for an alcoholic hydroxyl group during the preparation of high-purity monoacetyl ganciclovir, an intermediate for the antiviral drug valganciclovir.[13]
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Mechanism of Action: In this context, trioctadecyl borate reacts with the diol moiety of ganciclovir to form a temporary, cyclic boronate ester. This protects the hydroxyl groups, allowing for selective acetylation at another position on the molecule. The borate protecting group can then be easily removed by simple hydrolysis.
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Significance for Drug Development: This demonstrates its utility as a specialized reagent in process chemistry. Its large steric bulk and lipophilicity can influence the solubility of intermediates and potentially the regioselectivity of reactions.
Potential Applications as a Pharmaceutical Excipient
Based on its waxy, non-polar, and water-insoluble nature, trioctadecyl borate has several plausible, though not yet widely documented, applications as a specialty excipient, particularly in non-aqueous or lipid-based formulations.
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Topical and Transdermal Formulations: Its properties are highly analogous to other long-chain esters (e.g., cetyl palmitate, stearyl stearate) used in creams, ointments, and gels. Potential roles include:
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Stiffening Agent/Viscosity Modifier: To increase the viscosity and consistency of ointments and creams.
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Emollient: To soften and soothe the skin.
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Component of Lipid Nanoparticles (LNPs) or Solid Lipid Nanoparticles (SLNs): As part of the lipid matrix for encapsulating and delivering lipophilic drugs.
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-
Lubricant and Anti-Adherent: Borate esters are known for their excellent lubricating, antiwear, and friction-reducing properties.[12][14][15] This suggests a potential role as a lubricant in tablet and capsule manufacturing, helping to prevent the formulation from sticking to punches and dies during compression.
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Controlled Release Matrix: As a hydrophobic, waxy material, it could potentially be used in melt-extrusion or similar processes to create a matrix for the sustained release of an embedded active ingredient.
Conclusion
Trioctadecyl borate is more than a simple chemical. It is a molecule with a distinct dual personality—a reactive inorganic core masked by a waxy, organic shell. While its sensitivity to water requires careful handling, this same reactivity makes it a useful transient protecting group in complex API synthesis.[13] Its physical properties, characteristic of a high molecular weight lipid, open a portfolio of potential applications as a specialty excipient in pharmaceutical formulations, from topical emollients to tablet lubricants. For the discerning scientist, understanding the interplay between the chemical reactivity of the borate core and the physical properties of its long alkyl chains is the key to unlocking its full potential in drug development and manufacturing.
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